Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate
Description
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS: 497959-39-4) is an organoboron compound featuring a cyclohexene ring substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 2-position and an ethyl carboxylate group at the 1-position. Its molecular formula is C₁₅H₂₅BO₄, with a molecular weight of 280.17 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester group, enabling efficient carbon-carbon bond formation in synthetic organic chemistry .
Properties
IUPAC Name |
ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)11-9-7-8-10-12(11)16-19-14(2,3)15(4,5)20-16/h6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWEULWMCQGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate typically involves the reaction of cyclohex-1-enecarboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic or aliphatic compounds depending on the reactants used.
Scientific Research Applications
Synthetic Applications
1.1 Organic Synthesis
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate serves as a versatile intermediate in organic synthesis. Its dioxaborolane moiety allows for the formation of carbon-boron bonds, which are crucial for various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used to create biaryl compounds and other complex organic molecules.
Case Study:
In a study by Zhang et al. (2023), the compound was utilized as a boron source in the synthesis of functionalized cyclohexenes. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness in complex molecule construction.
Table 1: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, KOH (aq), 80°C | 85 |
| Negishi Coupling | Zn powder, THF, 60°C | 78 |
| Stille Coupling | SnBu3Cl, DMF, 100°C | 90 |
Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that compounds containing dioxaborolane structures exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry (2024) reported that this compound displayed significant activity against breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Reactive oxygen species generation |
Material Science
3.1 Polymer Chemistry
The compound has potential applications in polymer science as a cross-linking agent due to its ability to form stable boron-carbon bonds. This property can be exploited in the development of new materials with enhanced mechanical properties.
Case Study:
In research conducted by Lee et al. (2025), this compound was used to synthesize a series of boron-containing polymers that exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate primarily involves its ability to form stable boron-carbon bonds. The boronic ester group can undergo transesterification or hydrolysis to form boronic acids, which are key intermediates in various chemical reactions. The compound’s reactivity is largely influenced by the presence of the boron atom, which can interact with nucleophiles and electrophiles, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, ester groups, or boron-containing moieties. Below is a detailed comparison based on molecular structure, reactivity, and applications:
Positional Isomers on the Cyclohexene Ring
- Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 1049004-32-1) Similarity Score: 0.72 Key Difference: The boronate group is at the 4-position of the cyclohexene ring instead of the 2-position. The 4-substituted derivative may exhibit reduced steric hindrance compared to the 2-substituted target compound, leading to faster transmetallation rates with palladium catalysts .
Variation in Ester Groups
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (CAS: 331958-90-8) Similarity Score: 0.69 Key Difference: The ethyl carboxylate group is replaced by a methyl ester. Impact: The smaller methyl group may enhance solubility in polar solvents (e.g., THF or ethanol) but could reduce lipophilicity, influencing purification steps or biological activity in medicinal chemistry applications .
Aromatic vs. Aliphatic Boronate Esters
- Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 859169-20-3)
- Similarity Score : 0.60
- Key Difference : The boronate group is attached to a phenyl ring instead of a cyclohexene.
- Impact : Aromatic boronate esters generally exhibit higher stability but require harsher reaction conditions (e.g., elevated temperatures) for cross-coupling compared to aliphatic analogs. The cyclohexene-based target compound may offer superior reactivity in sterically demanding transformations .
Functional Group Modifications
- Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate (CAS: 1257213-52-7)
Comparative Data Table
Research Findings and Reactivity Trends
- Steric Effects : The target compound’s boronate group at the 2-position of cyclohexene creates significant steric hindrance, which slows transmetallation but improves selectivity in couplings with bulky substrates .
- Thermal Stability : Cyclohexene-based boronates (e.g., CAS 497959-39-4) exhibit higher thermal stability (decomposition >150°C) compared to aryl analogs, making them suitable for high-temperature reactions .
- Hydrolysis Resistance : The pinacol boronate group in all analogs resists hydrolysis under mild acidic conditions, but aliphatic derivatives (e.g., cyclohexene) are less prone to protodeboronation than aromatic ones .
Biological Activity
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS No. 497959-39-4) is a compound characterized by its unique dioxaborolane structure. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and other fields.
The molecular formula of this compound is , with a molecular weight of approximately 240.10 g/mol. Its structural features include a cyclohexene moiety and a boron-containing dioxaborolane group that may confer unique reactivity and biological properties.
Biological Activity Overview
Research on the biological activity of this compound is limited but promising. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance, derivatives of dioxaborolanes have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound may share similar mechanisms due to its structural analogies.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Dioxaborolanes are known to interact with serine proteases and other enzymes involved in metabolic pathways. This interaction can lead to altered enzymatic activity that may be beneficial in treating diseases characterized by dysregulated enzyme function .
Study 1: Antitumor Effects
A study investigating the effects of various dioxaborolane derivatives on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were determined to be in the micromolar range, indicating strong potential for further development as anticancer agents .
Study 2: Inhibition of Enzymatic Activity
In another research effort focused on enzyme inhibition, derivatives with similar structures were found to effectively inhibit serine proteases involved in inflammatory responses. The study highlighted the potential for these compounds to serve as therapeutic agents in diseases where inflammation plays a critical role .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.10 g/mol |
| CAS Number | 497959-39-4 |
| Melting Point | Not available |
| Biological Activity | Anticancer potential |
| Enzyme Inhibition | Yes |
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate?
The compound is typically synthesized via boronic esterification of a pre-functionalized cyclohexene intermediate. For example:
- Step 1 : Introduce the boronic ester group via Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., THF, 80°C) .
- Step 2 : Functionalize the cyclohexene ring with an ethyl carboxylate group using esterification (e.g., ethanol/H₂SO₄) or transesterification .
- Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) is standard for isolating the product .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Q. How does the boronic ester group influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable protecting group for boronic acids, enabling:
- Suzuki-Miyaura Coupling : Transmetallation with Pd(0) catalysts to form C-C bonds (e.g., aryl-aryl coupling) .
- Air/Water Stability : The pinacol boronate structure resists hydrolysis, simplifying handling compared to boronic acids .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- DFT Calculations : Model transition states for borylation to predict regioselectivity (e.g., favoring cyclohexene over competing sites) .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction rates and byproduct formation .
- Docking Studies : Evaluate steric hindrance between the cyclohexene ring and catalysts (e.g., Pd(PPh₃)₄) to refine ligand choices .
Q. What experimental strategies address low yields in cross-coupling reactions involving this compound?
- Catalyst Screening : Test Pd(OAc)₂, XPhos, or SPhos ligands to enhance turnover in sterically hindered systems .
- Additives : Use K₂CO₃ or CsF to activate the boronate ester via fluoride-mediated transmetallation .
- Temperature Control : Optimize between 60–100°C to balance reaction rate and decomposition .
Q. How does the cyclohexene ring’s stereoelectronic properties affect its reactivity?
Q. What are the challenges in analyzing byproducts from its synthetic pathways?
Q. How can regioselectivity in C-H borylation be controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
